molecular formula C8H11NOS B2831708 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole CAS No. 2248300-69-6

2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole

Cat. No. B2831708
CAS RN: 2248300-69-6
M. Wt: 169.24
InChI Key: PBIJGNBYVFPQQN-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole, also known as DMMT, is a synthetic compound that has been extensively studied for its biological activity. It belongs to the class of thiazole compounds and is known to possess a variety of pharmacological properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole is not fully understood. However, it has been proposed that 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has also been found to activate the gamma-aminobutyric acid (GABA) receptor, which is responsible for the inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has been found to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has also been found to increase the levels of GABA in the brain, leading to the inhibition of neuronal activity. It has been shown to possess anticonvulsant activity by reducing the excitability of neurons in the brain.

Advantages and Limitations for Lab Experiments

2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has several advantages for lab experiments. It is easy to synthesize and purify, and its pharmacological effects can be easily measured using various assays. However, 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the pharmacological effects of natural compounds. Additionally, the mechanism of action of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole is not fully understood, making it difficult to design experiments that specifically target its pharmacological effects.

Future Directions

There are several future directions for the study of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole. One direction is to further investigate its anticancer activity and to develop it as a potential cancer therapy. Another direction is to study its effects on other neurological disorders, such as epilepsy and anxiety. Additionally, the mechanism of action of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole needs to be further elucidated to design more specific experiments to study its pharmacological effects.
Conclusion:
In conclusion, 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole is a synthetic compound that has been extensively studied for its biological activity. It possesses a variety of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities. 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has also been found to possess anticancer activity by inhibiting the growth of cancer cells. While the mechanism of action of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole is not fully understood, it has been proposed that it modulates the activity of certain enzymes and receptors in the body. 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has several advantages for lab experiments, but its limitations need to be taken into consideration. There are several future directions for the study of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole, including investigating its anticancer activity and studying its effects on other neurological disorders.

Synthesis Methods

2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole can be synthesized by reacting 2-methyloxirane with 2-amino-2-methylpropanethiol in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then cyclized to form 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole. The yield of this reaction is high, and the purity of the product can be easily achieved by recrystallization.

Scientific Research Applications

2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has been extensively studied for its biological activity. It has been found to possess a variety of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities. It has also been found to possess anticancer activity by inhibiting the growth of cancer cells. 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has been shown to have a selective toxicity towards cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2,5-dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-5-7(8(3)4-10-8)9-6(2)11-5/h4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIJGNBYVFPQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C2(CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole

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